molecular formula C18H25N3O3 B3859333 5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

Cat. No.: B3859333
M. Wt: 331.4 g/mol
InChI Key: AYOVFISBMZMPBU-UHFFFAOYSA-N
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Description

The compound “5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine” is a quinolinamine derivative. Quinolinamines are a class of compounds that contain a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This particular compound has methoxy groups attached at the 5th and 7th positions, a methyl group at the 4th position, and a morpholinylethyl group attached to the nitrogen atom .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure due to the presence of the quinoline ring and the various attached groups. The methoxy groups may contribute electron density to the aromatic ring, potentially affecting its reactivity. The morpholinylethyl group could add steric bulk and may also influence the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups (e.g., the methoxy groups and the morpholinylethyl group) would influence properties like its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological studies. If this compound has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed with experimental data .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. Potential areas of interest could include its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-10-17(19-4-5-21-6-8-24-9-7-21)20-15-11-14(22-2)12-16(23-3)18(13)15/h10-12H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVFISBMZMPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
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5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
Reactant of Route 3
5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
Reactant of Route 4
5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
Reactant of Route 5
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Reactant of Route 6
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